molecular formula C10H12N2OS B3331359 N-(3-acetylphenyl)-N'-methylthiourea CAS No. 81467-06-3

N-(3-acetylphenyl)-N'-methylthiourea

Cat. No.: B3331359
CAS No.: 81467-06-3
M. Wt: 208.28 g/mol
InChI Key: UNJISLKXXSKLGB-UHFFFAOYSA-N
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Description

Contextualization of Thiourea (B124793) Derivatives within Organic Chemistry

Thiourea and its derivatives are a significant class of organosulfur compounds characterized by the general formula S=C(NR2)2. wikipedia.org Structurally similar to ureas, with the oxygen atom replaced by a sulfur atom, thioureas exhibit a distinct chemistry and a wide range of applications. mdpi.com They exist in two tautomeric forms: the thione form, which is more prevalent in aqueous solutions, and the thiol form, also known as isothiourea. wikipedia.orgmdpi.com

The synthesis of thiourea derivatives is versatile, with several established methods. A common approach involves the reaction of primary amines with carbon disulfide, which can form an isothiocyanate intermediate that subsequently reacts with another amine. acs.org Other methods include the condensation of amines with thiophosgene (B130339) or organic thiocyanates, and the thiation of ureas using reagents like phosphorus pentasulfide. wikipedia.orgacs.org An efficient and atom-economic method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur. organic-chemistry.org

Thiourea derivatives are valuable in various industrial and research settings. They are used in the production of dyes, plastics, and textiles. mdpi.com In agriculture, certain thioureas function as herbicides and rodenticides. wikipedia.orgacs.org Furthermore, they serve as important building blocks in the synthesis of other organic molecules like amides and guanidines, and are used in the development of various heterocyclic compounds. acs.orgorganic-chemistry.org Recently, their ability to act as strong hydrogen-bond donors has led to their use in the field of organocatalysis. wikipedia.orgacs.org

Significance of N-(3-acetylphenyl)-N'-methylthiourea within the Thiourea Class

This compound, with the molecular formula C10H12N2OS and a molecular weight of 208.28 g/mol , is a specific derivative that has garnered attention for its potential applications. ontosight.ai Its structure features a thiourea core connected to a methyl group on one nitrogen and a 3-acetylphenyl group on the other. ontosight.ai The presence of the acetyl group on the phenyl ring introduces a carbonyl functional group, which can influence the molecule's properties, such as its ability to participate in hydrogen bonding. ontosight.ai

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C10H12N2OS
Molecular Weight 208.28 g/mol

This table presents key chemical properties of this compound.

The significance of this particular compound lies in the combination of the thiourea moiety, known for its diverse biological activities, and the acetylphenyl group. mdpi.comontosight.ai This combination creates a molecule with a specific electronic and steric profile that can be explored for various research purposes.

Overview of Key Research Domains for this compound and Related Analogues

The primary research domains for this compound and its analogues are centered on their potential biological activities. Thiourea derivatives, in general, have been investigated for a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. mdpi.comontosight.ai

Research into related acetylphenyl thiourea analogues has shown promising results in several areas:

Antimicrobial Activity: Many thiourea derivatives exhibit antibacterial and antifungal properties. nih.gov For example, certain N-acyl thioureas have shown activity against various bacterial strains. nih.gov The keto-thiourea moiety is believed to be crucial for the antibacterial activity of some acyl thioureas. rsc.org The development of metal complexes with thiourea derivatives has also been a strategy to enhance antimicrobial efficacy. mdpi.commdpi.com For instance, a Cu(II) complex of a related thiourea derivative was found to be a dual inhibitor of DNA gyrase and topoisomerase IV in Staphylococcus aureus. mdpi.com

Anticancer Activity: The anticancer potential of thiourea derivatives is another active area of research. mdpi.com The cytotoxic activity of related acetophenone (B1666503) derivatives has been evaluated against various cancer cell lines. nih.gov

Antioxidant Activity: Some thiourea derivatives have demonstrated significant antioxidant activity. mdpi.com For example, a thiosemicarbazone derivative of N-(4-acetylphenyl)-2-chloroacetamide showed potent antioxidant properties. researchgate.net

Enzyme Inhibition: Thiourea derivatives have been studied as inhibitors of various enzymes. For instance, they have been investigated as inhibitors of phenoloxidase. acs.org

Table 2: Investigated Activities of Thiourea Derivatives

Research Domain Examples of Investigated Activity
Antimicrobial Antibacterial, Antifungal, Antitubercular
Anticancer Cytotoxicity against cancer cell lines
Antioxidant Free radical scavenging

This table summarizes the key research domains and specific activities investigated for thiourea derivatives.

The research on this compound and its analogues is part of a broader effort to discover new molecules with potential therapeutic applications. The modular nature of thiourea synthesis allows for the creation of large libraries of related compounds, which can then be screened for various biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-acetylphenyl)-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-7(13)8-4-3-5-9(6-8)12-10(14)11-2/h3-6H,1-2H3,(H2,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJISLKXXSKLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=S)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of N 3 Acetylphenyl N Methylthiourea

General Principles of Thiourea (B124793) Synthesis

Thioureas are organosulfur compounds that are structurally similar to ureas, with the oxygen atom replaced by a sulfur atom. chemeurope.comwikipedia.org This substitution leads to different chemical properties. chemeurope.com A primary and versatile method for synthesizing thiourea derivatives is the reaction of isothiocyanates with amines. researchgate.net This method is favored for its high yields and the ability to create a wide variety of structurally diverse thiourea derivatives. researchgate.net

Other synthetic approaches include the reaction of primary amines with carbon disulfide in an aqueous medium, which is effective for producing both symmetrical and unsymmetrical thioureas. organic-chemistry.org Additionally, an atom-economical method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur. organic-chemistry.org The global production of thiourea is substantial, with common manufacturing processes involving the reaction of hydrogen sulfide (B99878) with calcium cyanamide. chemeurope.comwikipedia.org

Specific Synthetic Routes for N-(3-acetylphenyl)-N'-methylthiourea and Analogues

The synthesis of this compound and its analogues can be achieved through several established methods, primarily involving condensation reactions.

Condensation Reactions with Isothiocyanates and Amines

The most direct and widely used method for synthesizing N-substituted thioureas is the condensation reaction between an appropriate isothiocyanate and an amine. researchgate.net For this compound, this would involve the reaction of 3-acetylphenyl isothiocyanate with methylamine.

The general reaction scheme is as follows:

An amine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S).

This leads to the formation of a thiourea derivative.

This method is highly efficient and allows for the introduction of various substituents on both the phenyl ring and the nitrogen atoms by choosing the appropriate starting materials. researchgate.net For instance, a series of thiourea derivatives can be prepared by reacting different phenyl isothiocyanates with various amines in a suitable solvent like dichloromethane (B109758) or tert-butanol. researchgate.net The synthesis of isothiocyanates themselves can be accomplished from primary amines, for example, by reaction with carbon disulfide. bohrium.com

Catalyst-Assisted Synthetic Approaches (e.g., PEG-400, Microwave Irradiation)

To enhance reaction rates, improve yields, and adhere to the principles of green chemistry, catalyst-assisted and alternative energy input methods have been developed for thiourea synthesis.

Polyethylene Glycol (PEG-400): PEG-400 has been utilized as an efficient and recyclable medium for various organic syntheses, including those of thiazole (B1198619) derivatives from thiourea. ias.ac.inias.ac.inderpharmachemica.com While not directly documented for this compound, the use of PEG-400 as a solvent can promote the reaction between an isothiocyanate and an amine, often without the need for a catalyst. researchgate.netrsc.org This medium is advantageous due to its low cost, thermal stability, and recyclability. rsc.org

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions. nih.govresearchgate.netnih.govumich.edu The synthesis of N-aryl-N'-nicotinoyl thiourea derivatives has been successfully achieved using microwave irradiation, significantly reducing reaction times compared to conventional heating methods. asianpubs.org This approach is applicable to the synthesis of this compound, offering benefits such as higher yields and shorter reaction times. nih.gov

Design Principles for Structural Modification and Derivatization

The structural framework of this compound offers multiple sites for modification to alter its physicochemical and biological properties.

Strategies for Aromatic Ring Substitutions

Modifications to the 3-acetylphenyl ring are typically governed by the principles of electrophilic aromatic substitution. libretexts.org The existing acetyl group is a deactivating, meta-directing group. chemistrysteps.com

Table 1: Research Findings on Aromatic Ring Substitution

Substitution Position Directing Influence of Acetyl Group Potential Synthetic Strategies
ortho and para positions Deactivated Direct substitution is difficult. Multi-step synthesis involving a different directing group that is later converted to an acetyl group may be necessary.

To achieve substitution at the ortho or para positions, a multi-step synthetic strategy would be required. youtube.com This might involve starting with a different substituent that is an ortho, para-director, performing the desired substitution, and then converting that substituent into the acetyl group.

Modifications of the Thiourea Moiety

The thiourea moiety itself provides opportunities for derivatization, which can influence the compound's properties, including its ability to form hydrogen bonds and coordinate with metals. nih.govsemanticscholar.org

N-H Protons: The protons on the nitrogen atoms of the thiourea group can be substituted with various alkyl or aryl groups. This is typically achieved by using a disubstituted amine in the initial condensation reaction. semanticscholar.org

Sulfur Atom: The sulfur atom can be involved in reactions such as oxidation to form thiourea dioxide or can be part of a metal complex. wikipedia.org The sulfur can also be removed (desulfurization) to yield the corresponding urea (B33335) derivative. chemeurope.com

Thioamide Tautomerism: Thiourea exists in equilibrium with its thioamide tautomer. This property is influenced by the electronic nature of the substituents on the nitrogen atoms. researchgate.net

Table 2: Potential Modifications of the Thiourea Moiety

Modification Site Type of Modification Potential Outcome
N'-methyl group Replacement with other alkyl or aryl groups Alters lipophilicity and steric properties.
N-H of the thiourea Substitution with alkyl or aryl groups Modifies hydrogen bonding capacity and potential for metal chelation. biointerfaceresearch.comnih.gov

These structural modifications are key in the rational design of new thiourea derivatives with tailored properties for various applications. semanticscholar.orgbiointerfaceresearch.com

Advanced Structural Elucidation of N 3 Acetylphenyl N Methylthiourea and Its Derivatives

Crystallographic Investigations (Single-Crystal X-ray Diffraction)

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the molecular and crystal structure of compounds like N-(3-acetylphenyl)-N'-methylthiourea. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, defining the molecule's conformation. unimi.it Furthermore, it reveals how molecules are arranged in the solid state, providing a detailed map of the intermolecular interactions that stabilize the crystal packing.

Molecular Conformation and Geometry

The molecular structure of N-acylthiourea derivatives is characterized by specific conformational features. In related compounds such as 3-Acetyl-1-phenylthiourea, the acetylthiourea moiety is nearly planar. researchgate.net The phenyl ring is typically twisted with respect to this planar side chain. For instance, in 3-Acetyl-1-(3-methylphenyl)thiourea, the dihedral angle between the benzene (B151609) ring and the thiourea (B124793) side chain is reported to be 14.30 (7)°. nih.gov This non-planar arrangement is a result of minimizing steric hindrance between the aromatic ring and the side chain.

The thiourea core (C-S, C-N) and the acetyl group (C=O) adopt specific orientations. The C=S and C=O bonds are generally found in an anti conformation relative to each other. nih.gov Similarly, the two N-H bonds of the thiourea group are often observed to be anti to one another. nih.gov

Table 1: Selected Bond Lengths and Angles for a Related Thiourea Derivative (3-Acetyl-1-phenylthiourea)

ParameterMolecule 1 (Å or °)Molecule 2 (Å or °)
S1-C71.6689 (15)-
S2-C161.6683 (15)-
O1-C81.216 (2)-
O2-C171.211 (2)-
N1-C71.3852 (19)-
N2-C71.348 (2)-
N1-C1-C7-N2179.13 (14)-
C2-C1-N1-C7-129.53 (18)-
Data sourced from a crystallographic study of 3-Acetyl-1-phenylthiourea, which contains two independent molecules in the asymmetric unit. researchgate.net

Intramolecular Interactions (e.g., Hydrogen Bonding)

A predominant feature in the molecular structure of this compound and its analogs is the presence of an intramolecular hydrogen bond. orientjchem.org This bond typically forms between the amide nitrogen proton (N-H) and the oxygen atom of the acetyl group (C=O). researchgate.netnih.gov This interaction creates a stable, pseudo-six-membered ring, which is described by the graph-set notation S(6). researchgate.netnih.gov This intramolecular connection plays a significant role in restricting the conformational freedom of the molecule, holding the acetyl group and the N-H in a relatively fixed orientation. acs.orgresearchgate.net

Table 2: Typical Geometry of Intramolecular N–H···O Hydrogen Bond

D–H···AD-H (Å)H···A (Å)D···A (Å)D–H···A (°)Motif
N–H···O~0.86~2.08~2.75~135S(6)
Geometric parameters are representative values based on studies of similar N-acylthiourea compounds. researchgate.netnih.gov

Intermolecular Interactions and Crystal Packing Architectures

In the crystal lattice, molecules of N-acylthiourea derivatives are linked by a network of intermolecular hydrogen bonds. A common and robust motif involves the thiourea N-H group, which was not involved in the intramolecular bond, acting as a donor to the sulfur atom of an adjacent molecule (N–H···S). This interaction frequently leads to the formation of centrosymmetric dimers, creating a characteristic ring motif denoted as R²₂(8). researchgate.netresearchgate.net

Furthermore, the amide oxygen atom, which already acts as an acceptor in the intramolecular hydrogen bond, can also participate in intermolecular interactions. It can accept a hydrogen bond from an N-H group of a neighboring molecule (N–H···O), linking molecules into chains, often with a C(4) graph-set notation. researchgate.netnih.gov The combination of these N–H···S dimers and N–H···O chains results in complex one- or two-dimensional networks that define the crystal's supramolecular structure. researchgate.netpsu.edu

Table 3: Common Intermolecular Hydrogen Bonds in N-Acylthiourea Crystals

D–H···AD···A (Å)D–H···A (°)Motif
N–H···S~3.4~160R²₂(8)
N–H···O~2.9~165C(4)
Data represents typical values observed in related crystal structures. researchgate.netnih.gov

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal. mdpi.comnih.gov The surface is mapped with properties like dnorm, which highlights regions of close contact between molecules. Red spots on the dnorm surface indicate hydrogen bonds and other close contacts that are shorter than the van der Waals radii sum. nih.gov

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. For N-acylthiourea derivatives, these plots typically show that H···H contacts make up the largest percentage of the surface, reflecting the hydrogen-rich exterior of the molecule. nih.govmdpi.com Significant contributions also come from H···O/O···H and H···C/C···H contacts, corresponding to hydrogen bonds and van der Waals interactions, respectively. acs.orgmdpi.comnih.gov Contacts involving sulfur (H···S/S···H) are also prominent, confirming the importance of the N–H···S hydrogen bonds in the crystal packing.

Table 4: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact TypeContribution (%)
H···H40 - 55%
H···C/C···H15 - 25%
H···O/O···H10 - 20%
H···S/S···H5 - 10%
Percentages are typical ranges for organic molecules containing these functional groups. nih.govmdpi.com

To further understand the forces governing the crystal architecture, energy framework analysis is employed. This method calculates the interaction energies between a central molecule and its neighbors, partitioning the total energy into electrostatic, dispersion, polarization, and exchange-repulsion components. mdpi.comresearchgate.net The results are visualized as cylinders connecting the centroids of interacting molecules, where the cylinder radius is proportional to the interaction strength. nih.gov

For crystals of neutral organic molecules like this compound, energy framework analysis typically reveals that dispersion forces are the most significant contributor to the stabilization of the crystal packing. researchgate.netnih.govjcchems.com While the electrostatic component, representing hydrogen bonds and polar interactions, is crucial for determining the directionality and specificity of the packing (e.g., forming the hydrogen-bonded dimers and chains), the cumulative effect of the weaker but ubiquitous dispersion forces often dominates the total lattice energy. mdpi.com

Table 5: Typical Interaction Energy Components in Molecular Crystals

Energy ComponentDescriptionTypical Contribution
Edispersionvan der Waals forces, attractiveDominant stabilizing force
EelectrostaticCoulombic interactions, H-bondsDirectional, contributes to specific motifs
ErepulsionPauli exclusion principle, repulsivePrevents molecular collapse
EpolarizationInduced dipole interactions, attractiveMinor stabilizing force
Based on general principles of energy framework analysis for similar organic compounds. mdpi.comresearchgate.net

Spectroscopic Characterization Techniques

Spectroscopic methods offer a non-destructive means to probe the molecular framework of this compound, providing detailed information on its functional groups, bonding arrangements, and the electronic environment of its constituent atoms.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the vibrational modes of a molecule.

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic functional groups within this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

The FT-IR spectrum of a related compound, N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, shows characteristic absorption bands that can be extrapolated to predict the spectrum of this compound. Key vibrational frequencies are anticipated for several functional groups. The N-H stretching vibrations are typically observed in the region of 3191–3195 cm⁻¹. The aromatic C-H stretching is expected to appear around 3033–3037 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the acetyl group is predicted in the range of 1692–1698 cm⁻¹. Furthermore, the C=S (thione) stretching vibration is characteristically found between 1174–1178 cm⁻¹. For thiourea and its derivatives, the C-N stretching vibrations are also significant and are generally observed in the region of 1318-1432 cm⁻¹.

Functional GroupPredicted Vibrational Frequency (cm⁻¹)
N-H stretch3191–3195
Aromatic C-H stretch3033–3037
C=O stretch (acetyl)1692–1698
C=S stretch (thione)1174–1178
C-N stretch1318–1432

This table presents predicted FT-IR data based on analogous compounds.

Fourier-Transform Raman (FT-Raman) spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For thiourea derivatives, FT-Raman is effective in identifying the vibrational modes of the core structure. The analysis of 1,3-diphenyl thiourea reveals characteristic Raman bands that are also expected for this compound. researchgate.net The symmetric vibrations of the phenyl ring and the thiourea backbone are often more prominent in the Raman spectrum. For instance, the ring breathing modes of the phenyl group are typically observed as strong bands. The C=S stretching vibration also gives rise to a characteristic Raman signal, although its position can be influenced by coupling with other vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule, providing detailed insights into the connectivity and chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides precise information about the number, type, and connectivity of protons in this compound.

Based on the analysis of similar structures, such as N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, the ¹H NMR spectrum is expected to show distinct signals for the different proton environments. researchgate.net The protons of the N-H groups are anticipated to appear as broad singlets at the downfield end of the spectrum, typically in the range of δ 10.42 and δ 13.21 ppm, with their exact chemical shifts being sensitive to solvent and concentration. researchgate.net The aromatic protons of the 3-acetylphenyl group will present as a complex multiplet pattern in the aromatic region (approximately δ 7.22–8.92 ppm). researchgate.net The methyl protons of the acetyl group (CH₃-C=O) are expected to resonate as a singlet around δ 2.60 ppm. researchgate.net The protons of the N-methyl group (N-CH₃) will also appear as a singlet, likely in the region of δ 2.12 ppm, as seen in the spectrum of N,N-dimethylmethanamine.

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Multiplicity
N-H (thiourea)10.42 - 13.21Broad Singlet
Aromatic-H7.22 - 8.92Multiplet
Acetyl-CH₃~2.60Singlet
N-CH₃~2.12Singlet

This table presents predicted ¹H NMR data based on analogous compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is crucial for characterizing the carbon framework of this compound, including quaternary carbons that are not observable by ¹H NMR.

Drawing from data for analogous compounds, the ¹³C NMR spectrum is predicted to exhibit distinct signals for each carbon atom in a unique chemical environment. researchgate.net The thiocarbonyl carbon (C=S) is expected to have a characteristic chemical shift in the downfield region, around δ 177.7 ppm. researchgate.net The carbonyl carbon of the acetyl group (C=O) is also anticipated to be in the downfield region, at approximately δ 175.1 ppm. researchgate.net The carbons of the aromatic ring will resonate in the typical aromatic region of δ 115.3–151.7 ppm. researchgate.net The carbon of the acetyl methyl group is predicted to appear at about δ 36.18 ppm, while the N-methyl carbon is expected at a similar, slightly upfield position. researchgate.net

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
C=S (thiocarbonyl)~177.7
C=O (carbonyl)~175.1
Aromatic-C115.3 - 151.7
Acetyl-CH₃~36.18
N-CH₃~30-35

This table presents predicted ¹³C NMR data based on analogous compounds.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a pivotal technique for elucidating the electronic structure of molecules by probing the transitions between different electronic energy levels. For this compound and its derivatives, this method provides critical insights into the nature of their chromophoric systems, which are primarily composed of the phenyl ring, the acetyl group, and the thiourea moiety. The absorption of ultraviolet and visible light promotes electrons from lower energy molecular orbitals (such as non-bonding n and bonding π orbitals) to higher energy anti-bonding orbitals (π*).

The electronic spectrum of thiourea derivatives is typically characterized by distinct absorption bands corresponding to π→π* and n→π* transitions. The π→π* transitions are generally of high intensity and occur at shorter wavelengths. These transitions originate from the delocalized π-electron system of the aromatic ring and the C=S bond of the thiourea group. The n→π* transitions, which are formally forbidden and thus of lower intensity, involve the promotion of an electron from a non-bonding orbital, such as those on the sulfur and nitrogen atoms of the thiourea moiety and the oxygen atom of the acetyl group, to an anti-bonding π* orbital.

Detailed research findings on a closely related analogue, 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea, provide a strong basis for understanding the electronic transitions of this compound. In a study where this analogue was characterized in an acetonitrile (B52724) solution, two distinct absorption bands were identified. mdpi.com The high-energy band observed at a maximum absorption wavelength (λmax) of 242 nm is attributed to a π→π* transition, while the lower-energy band at 267 nm is assigned to an n→π* transition. mdpi.com The molar absorptivity (ε) for these transitions further corroborates their assignment, with the π→π* transition exhibiting a higher intensity.

Furthermore, the solvent environment can play a significant role in the electronic absorption spectra of these compounds, a phenomenon known as solvatochromism. Polar solvents can stabilize the ground or excited states differently, leading to shifts in the λmax values of the absorption bands. For instance, n→π* transitions typically exhibit a hypsochromic shift in polar solvents due to the stabilization of the non-bonding orbitals.

The electronic absorption data for a structurally similar compound, 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea, is presented in the table below to provide a reference for the expected electronic transitions in this compound.

Table 1: Electronic Absorption Data for a Structurally Related Thiourea Derivative

CompoundSolventλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Assigned TransitionReference
1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thioureaAcetonitrile24222,500π→π mdpi.com
1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thioureaAcetonitrile26726,700n→π mdpi.com

This detailed analysis of the electronic transitions through UV-Vis spectroscopy is fundamental to understanding the photophysical properties and potential applications of this compound and its derivatives.

Computational and Theoretical Chemistry Investigations of N 3 Acetylphenyl N Methylthiourea

Quantum Chemical Methodologies (Density Functional Theory (DFT), Ab initio)

Quantum chemical methodologies form the bedrock of modern computational chemistry, allowing for the theoretical investigation of molecular systems. nih.govnih.gov Density Functional Theory (DFT) has become particularly popular due to its balance of accuracy and computational cost, making it suitable for a wide range of chemical applications. uni-muenchen.demdpi.comnih.gov Methods like the B3LYP hybrid functional are commonly used for such studies. mdpi.comniscpr.res.insemanticscholar.org Ab initio methods, while often more computationally intensive, are also employed for high-accuracy calculations. documentsdelivered.com These approaches would be essential for a thorough investigation of N-(3-acetylphenyl)-N'-methylthiourea.

Geometry Optimization and Energetic Profiles

The first step in a computational study is typically geometry optimization. researchgate.netarxiv.org This process involves finding the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. researchgate.net For a flexible molecule like this compound, this would involve exploring different conformations to identify the global energy minimum. The resulting energetic profile provides crucial information about the molecule's stability and conformational preferences. While studies on similar thiourea (B124793) derivatives have been performed, specific data for this compound is not available. researchgate.netnih.gov

Electronic Structure Analysis

Once the optimized geometry is obtained, a detailed analysis of the molecule's electronic structure can be performed. This reveals fundamental properties related to its reactivity and intermolecular interactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.comyoutube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. numberanalytics.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. niscpr.res.in The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.govsemanticscholar.org A smaller gap generally suggests higher reactivity. nih.govnih.gov For this compound, this analysis would pinpoint the most likely sites for nucleophilic and electrophilic attack. Although this is a standard computational analysis, specific HOMO-LUMO energy values for this compound are not documented in the literature. niscpr.res.insemanticscholar.orgchalcogen.ro

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. nih.govuomphysics.net These maps are invaluable for predicting how a molecule will interact with other chemical species, particularly in biological systems. nih.gov For this compound, an MEP map would identify the areas prone to electrophilic and nucleophilic attack, such as the electronegative oxygen and sulfur atoms. However, specific MEP maps for this compound have not been published.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.gov It examines donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding phenomena like hyperconjugation and intramolecular charge transfer. uni-rostock.de This analysis quantifies the delocalization of electron density from idealized Lewis structures, offering insights into the stability arising from these interactions. For this compound, NBO analysis would clarify the nature of the bonds and the extent of electron delocalization across the molecule, but such a study has not been reported.

Mulliken Charges and Atomic Charge Distribution

Mulliken population analysis is a method used to estimate the partial atomic charges on each atom in a molecule. uni-muenchen.deopenmx-square.orgwikipedia.org This provides a quantitative measure of the electron distribution and can be used to understand the molecule's polarity and electrostatic interactions. niscpr.res.in While Mulliken charges are known to be sensitive to the computational basis set used, they can still offer valuable qualitative insights. uni-muenchen.dewikipedia.org An analysis of this compound would reveal the charge distribution across the phenyl ring, acetyl group, and the thiourea moiety. Despite its utility, specific Mulliken charge data for this compound is not available in the surveyed literature. niscpr.res.in

Total Density of States (TDOS) Analysis

Total Density of States (TDOS) analysis is a quantum chemical calculation that provides crucial information about the electronic structure of a molecule by mapping the distribution of its molecular orbitals (MOs) at different energy levels. The TDOS plot visualizes the number of available electronic states at each energy level, offering a comprehensive picture of the molecule's electronic character.

Table 1: Illustrative TDOS-Derived Parameters for a Molecule This table illustrates the type of data obtained from a TDOS analysis. Values are hypothetical.

ParameterEnergy (eV)Description
HOMO Energy-6.5Energy of the highest occupied molecular orbital
LUMO Energy-1.2Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap5.3Indicator of chemical stability and reactivity
Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions (NCIs) within and between molecules. chemrxiv.orgchemrxiv.org This technique is based on the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂), it is possible to identify and distinguish different types of interactions. scielo.org.mx

The resulting 3D visualization maps various interaction types onto the molecular surface:

Hydrogen Bonds: Typically appear as strong, attractive interactions, often colored blue.

Van der Waals Interactions: Weaker interactions that are crucial for molecular packing and recognition, generally colored green.

Steric Repulsion: Occur where electron clouds clash, represented by red areas. scielo.org.mx

For this compound, RDG analysis would identify intramolecular hydrogen bonds, such as those potentially involving the thiourea's N-H group and the acetyl's oxygen atom. It would also map the van der Waals surfaces and any steric clashes, providing a detailed picture of the molecule's conformational stability and potential intermolecular interaction sites. researchgate.net

Computational Spectroscopic Property Prediction (e.g., Vibrational Frequencies)

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the vibrational spectra (infrared and Raman) of molecules. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. psu.edu

These predicted frequencies correspond to specific molecular motions, such as the stretching, bending, and torsional modes of the molecule's functional groups. For this compound, this analysis would predict the frequencies for key vibrations, including:

N-H stretching and bending in the thiourea group.

C=S stretching of the thiourea core.

C=O stretching of the acetyl group.

C-C stretching and C-H bending in the phenyl ring.

Comparing these theoretical spectra with experimental data helps confirm the molecular structure and assign spectral bands to specific atomic motions. nih.govpsu.edu While methods like CCSD(T) can provide high accuracy, DFT calculations with appropriate basis sets offer a cost-effective and reliable alternative for many applications. arxiv.org

Table 2: Illustrative Predicted Vibrational Frequencies and Their Assignments This table demonstrates typical data from a vibrational frequency calculation. Frequencies and assignments are hypothetical.

Frequency (cm⁻¹)AssignmentVibrational Mode
3350N-HStretching
1680C=OStretching
1590C=C (Aromatic)Stretching
1250C=SStretching
750C-H (Aromatic)Out-of-plane Bending

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are indispensable for exploring how this compound might interact with biological systems and for assessing the stability of these interactions over time.

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein or enzyme target. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the target's binding site and scoring them based on their binding affinity or energy. nih.gov

Docking studies can:

Identify the most likely binding pose of the ligand.

Elucidate key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-protein complex.

Estimate the binding energy, which helps in ranking potential drug candidates. jppres.com

For this compound, docking could be used to screen its binding potential against various therapeutic targets, such as kinases or other enzymes implicated in disease, providing a hypothesis for its mechanism of biological activity. nih.govnih.gov

Molecular Dynamics Simulations for Binding Interaction Stability Assessment

Following molecular docking, molecular dynamics (MD) simulations are performed to evaluate the stability of the predicted ligand-protein complex over time. nih.gov MD simulations model the atomic motions of the system by solving Newton's equations of motion, providing a dynamic view of the binding interactions. researchgate.net

An MD simulation can reveal:

The stability of the ligand's binding pose.

The flexibility of the ligand and the protein's binding site.

The persistence of key intermolecular interactions (e.g., hydrogen bonds) throughout the simulation. nih.gov

Conformational changes in the protein upon ligand binding.

By analyzing metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can assess whether the ligand remains stably bound or if the interaction is transient. nih.gov For this compound, MD simulations would validate the docking results and provide a more realistic assessment of its binding stability and interaction profile with a given biological target. jppres.com

Theoretical Exploration of Material Properties

Theoretical calculations can also be used to predict the bulk material properties of this compound. By analyzing intermolecular interactions and crystal packing, it is possible to gain insights into its solid-state characteristics.

For instance, molecular dynamics simulations can be employed to predict the crystal morphology (shape) of a compound by calculating the attachment energies of different crystal faces. researchgate.net This information is valuable for understanding crystallization processes and for controlling the physical properties of the solid material. Theoretical methods can also explore electronic properties in the solid state, such as band gaps and charge transport characteristics, which are relevant for applications in materials science.

This article explores the computational and theoretical investigations into the chemical properties of this compound, with a specific focus on its predicted electronic and nonlinear optical characteristics.

Third-Order Nonlinear Optical (NLO) Response Properties

The third-order nonlinear optical (NLO) properties of organic molecules are a subject of intense research due to their potential applications in photonics and optoelectronics, including optical switching, data storage, and optical limiting. Quantum chemical methods, particularly Density Functional Theory (DFT), have become powerful tools for predicting and understanding the NLO response of molecules, offering insights that complement experimental studies.

Detailed research into the third-order NLO properties of thiourea derivatives has revealed important structure-property relationships. While direct computational data for this compound is not extensively available in the cited literature, studies on analogous acyl thiourea derivatives provide a strong basis for understanding its potential NLO response.

Computational investigations on similar molecules, such as 4-((3-benzoylthioureido)methyl)cyclohexane-1-carboxylic acid (BTCC) and methyl 2-(3-benzoylthioureido)benzoate (MBTB), have been performed to calculate their third-order NLO polarizability, also known as the second hyperpolarizability (γ). These studies employ sophisticated computational methods to predict the NLO response.

For instance, the geometries of these molecules are optimized, and their NLO polarizabilities are calculated using methods like the M06-2X functional, which has been noted to be more accurate for higher-order polarizabilities compared to other functionals like B3LYP that may overestimate these values. nih.gov The calculations are often performed using a finite field (FF) approach within a Coupled Perturbed Hartree-Fock/Kohn-Sham (CPHF/KS) scheme. nih.gov

The calculated average static γ amplitudes for BTCC and MBTB were found to be 27.30 × 10⁻³⁶ esu and 102.91 × 10⁻³⁶ esu, respectively. acs.org The significantly larger γ amplitude for MBTB is attributed to its enhanced charge-transfer characteristics. acs.org These findings underscore the sensitivity of the NLO response to the specific molecular structure.

The literature on the third-order NLO polarizability of thiourea derivatives is noted to be limited, making direct comparisons challenging. nih.gov However, the available data for similar compounds provide a valuable benchmark for estimating the potential NLO properties of this compound. A comparative analysis indicates that the γ amplitudes of newly designed molecules can be compared with standard reference molecules like urea (B33335) and thiourea to gauge their relative NLO efficiency. nih.gov

Table 1: Comparative Third-Order NLO Polarizability (γ) of Selected Thiourea Derivatives and Reference Compounds

Compound Average Static γ Amplitude (× 10⁻³⁶ esu)
Urea Data Not Available in search results
Thiourea Data Not Available in search results
4-((3-benzoylthioureido)methyl)cyclohexane-1-carboxylic acid (BTCC) 27.30
Methyl 2-(3-benzoylthioureido)benzoate (MBTB) 102.91

Data sourced from computational studies on acyl thiourea derivatives. acs.org

The computational investigation of this compound would likely follow a similar theoretical framework. The presence of the acetylphenyl group, a potential electron-withdrawing moiety, and the methylthiourea group, which can act as an electron donor, suggests the possibility of intramolecular charge transfer—a key factor for enhancing NLO properties. The planarity and conjugation within the molecule would also be critical factors influencing its third-order NLO response.

Coordination Chemistry of N 3 Acetylphenyl N Methylthiourea Ligands

Ligand Design and Denticity of Thiourea (B124793) Derivatives

N-acyl and N-aroyl thioureas, including N-(3-acetylphenyl)-N'-methylthiourea, are a class of organosulfur compounds with the general formula [R1C(O)NHC(S)NR2R3]. semanticscholar.org The design of these molecules as ligands is centered around the central thiourea core [-C(S)NH-], which is flanked by an acetylphenyl group on one nitrogen and a methyl group on the other. This structure contains multiple potential donor sites: the sulfur atom of the thiocarbonyl group (C=S), the oxygen atom of the acetyl group (C=O), and the nitrogen atoms of the thiourea backbone. semanticscholar.orgontosight.ainih.gov

The presence of these hard (O, N) and soft (S) donor atoms allows for varied coordination behaviors, or denticity. semanticscholar.org Thiourea derivatives can act as:

Monodentate ligands: Typically coordinating to a metal center through the soft sulfur atom. nih.govresearchgate.net

Bidentate ligands: Forming chelate rings by coordinating through two donor atoms. The most common bidentate coordination modes are (S, O) chelation, involving the thiocarbonyl sulfur and the carbonyl oxygen, and (S, N) chelation, involving the sulfur and a deprotonated thiourea nitrogen atom. nih.govnih.gov

The specific coordination mode is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the substituents on the thiourea framework. nih.gov The acetyl group in this compound provides a key carbonyl oxygen atom, making (S, O) bidentate coordination a likely possibility, leading to the formation of a stable six-membered chelate ring. researchgate.netcardiff.ac.uk

Table 1: Potential Coordination Modes of this compound

Coordination ModeDonor Atoms InvolvedResulting Structure
MonodentateSulfur (S)Terminal S-coordination
BidentateSulfur (S), Oxygen (O)Six-membered chelate ring
BidentateSulfur (S), Nitrogen (N)Four-membered chelate ring
BridgingSulfur (S)Polymeric or dimeric structures

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with thiourea derivatives is generally straightforward. A common method involves the reaction of the ligand with a suitable metal salt (e.g., chlorides or acetates) in a 2:1 ligand-to-metal molar ratio. materialsciencejournal.org The reaction is typically carried out by stirring the components in a solvent such as methanol (B129727) or acetone (B3395972) at room temperature or with gentle heating. researchgate.netmaterialsciencejournal.org The resulting metal complex often precipitates from the solution and can be isolated by filtration, followed by washing and drying. materialsciencejournal.org

Characterization of these newly synthesized complexes is performed using a combination of analytical and spectroscopic techniques:

Elemental Analysis: To confirm the empirical formula and stoichiometry of the complex. nih.govresearchgate.net

Infrared (IR) Spectroscopy: To identify the coordination sites. A shift in the vibrational frequencies of the C=S and C=O groups in the complex's spectrum compared to the free ligand indicates their involvement in bonding with the metal ion. researchgate.net

NMR Spectroscopy (¹H, ¹³C): To elucidate the structure of the complexes in solution. Changes in the chemical shifts of protons and carbons near the donor atoms provide evidence of coordination. nih.govresearchgate.net

Single-Crystal X-ray Diffraction: To definitively determine the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center. nih.govnih.gov

Thiourea derivatives form stable complexes with a wide range of transition metals. materialsciencejournal.org

Copper: Copper(II) complexes with thiourea ligands often feature bidentate coordination via the thiocarbonyl sulfur and a deprotonated nitrogen atom. mdpi.com Both monomeric and dimeric structures have been observed. mdpi.com Copper(I) complexes, on the other hand, frequently show neutral thiourea ligands coordinated solely through the sulfur atom. researchgate.net

Nickel: Nickel(II) complexes with acylthiourea ligands typically exhibit bidentate coordination through both the oxygen and sulfur atoms, forming a square planar geometry. researchgate.netmaterialsciencejournal.org

Cobalt: Cobalt(II) complexes with related thiourea ligands have been synthesized and characterized, often displaying tetrahedral or square-planar geometries where the ligand coordinates via sulfur and triazole nitrogen atoms. doi.org

Platinum Group Metals (Platinum, Gold, Silver): Acylthiourea ligands have been used to synthesize complexes with precious metals like platinum(II), gold(I), and silver(I). nih.govnih.gov For instance, silver(I) and gold(I) have been shown to coordinate to phosphine-functionalized thioureas. nih.gov Platinum(II) can form square-planar complexes where the thiourea ligand coordinates in a bidentate fashion. nih.gov Silver(III) complexes with related carbaporphyrin systems have also been generated. nih.gov

Other Metals (Manganese, Cadmium, Mercury): While specific studies on this compound with these metals are less common, the versatile coordinating ability of thioureas suggests the formation of stable complexes. Complexes of mercury with other thiourea derivatives have been reported. researchgate.net

Geometrical Structures and Coordination Environments of Metal Complexes

The geometry of metal complexes with thiourea ligands is highly dependent on the metal ion's electronic configuration, coordination number, and the ligand's denticity. X-ray crystallography studies on analogous compounds have revealed several common coordination environments. nih.gov

Square Planar: This geometry is frequently observed for d⁸ metal ions like Nickel(II) and Platinum(II). In these cases, two bidentate thiourea ligands coordinate to the metal center through their sulfur and oxygen atoms, resulting in a trans-square planar arrangement. nih.govresearchgate.net

Tetrahedral: This geometry is common for d¹⁰ ions like Zinc(II) and Copper(I). For example, copper(I) complexes with N,N'-disubstituted thioureas have been found to adopt a distorted tetrahedral geometry where the ligand coordinates as a neutral, monodentate species through the sulfur atom. researchgate.net Distorted tetrahedral structures have also been reported for some copper(II) and zinc(II) complexes. cardiff.ac.ukmdpi.com

Octahedral: This geometry can be formed with various transition metals, often involving additional ligands (like water or solvent molecules) to satisfy the metal's coordination sphere. rdd.edu.iq

Table 2: Common Geometries of Metal-Thiourea Complexes

Metal IonTypical GeometryExample Coordination Environment
Ni(II)Square Planar[Ni(L)₂], L = bidentate (S, O) ligand
Cu(I)Tetrahedral[Cu(L)₂(PPh₃)₂], L = monodentate (S) ligand
Cu(II)Distorted Tetrahedral / Square Planar[Cu(L)₂], L = bidentate (S, N) or (S, O) ligand
Pt(II)Square Planar[Pt(L)₂], L = bidentate (S, O) ligand
Zn(II)Distorted Tetrahedral[Zn(L)₂], L = bidentate (S, O) ligand

Electrochemical Behavior of Complexes (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a powerful technique used to study the redox properties of metal complexes. cmu.edu The electrochemical behavior of thiourea complexes provides insight into the stability of different oxidation states of the central metal ion and the influence of the ligand environment. researchgate.netcardiff.ac.uk

Studies on copper, nickel, and cobalt complexes with similar thiourea-type ligands have revealed distinct electrochemical signatures:

Copper Complexes: The cyclic voltammograms of copper(II) thiourea complexes often show a quasi-reversible, one-electron reduction process corresponding to the Cu(II)/Cu(I) redox couple. rdd.edu.iqekb.eg The potential for this process is sensitive to the ligand structure and the coordination geometry. cmu.edu

Nickel Complexes: Nickel(II) complexes of thiourea derivatives can exhibit quasi-reversible or irreversible redox processes. rdd.edu.iq For instance, a quasi-reversible reduction/oxidation peak attributed to the Ni(II)/Ni(III) couple has been observed, sometimes accompanied by an irreversible oxidation peak associated with the ligand itself. researchgate.netrdd.edu.iq Other reports describe two irreversible reduction peaks, potentially corresponding to Ni(II)/Ni(I) and subsequent steps. cardiff.ac.uk

Cobalt Complexes: Cobalt(II) complexes have been shown to display irreversible reduction peaks in their cyclic voltammograms, which are attributed to the Co(II)/Co(I) redox process. rdd.edu.iq

The electrochemical experiments are typically conducted in a non-aqueous solvent like acetonitrile (B52724), using a three-electrode system consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire). rdd.edu.iqcmu.edu

Table 3: Illustrative Electrochemical Data for Transition Metal-Thiourea Complexes

Complex TypeRedox CoupleNature of ProcessPotential Range (vs. reference)
Copper(II)Cu(II) / Cu(I)Quasi-reversible-0.085 V to -1.14 V
Nickel(II)Ni(II) / Ni(III)Quasi-reversible+0.59 V
Nickel(II)Ni(II) / Ni(I)Irreversible-0.5 V to -1.78 V
Cobalt(II)Co(II) / Co(I)Irreversible-1.65 V to -1.73 V
Note: Potentials are illustrative and highly dependent on the specific complex, solvent, and reference electrode used. rdd.edu.iqekb.eg

Structure Activity/property Relationship Sar/spr Studies for N 3 Acetylphenyl N Methylthiourea Derivatives

Correlation of Structural Modifications with Electronic and Spectroscopic Properties

The electronic and spectroscopic properties of N-(3-acetylphenyl)-N'-methylthiourea are intrinsically linked to its molecular structure. Modifications to the phenyl ring, the acetyl group, or the methylthiourea moiety can induce significant shifts in its electronic distribution and, consequently, its spectroscopic signatures.

In the infrared (IR) spectrum of related N-acyl thiourea (B124793) derivatives, characteristic bands are observed for the N-H, C=O, and C=S stretching vibrations. For instance, in N-acyl thiourea derivatives, the C=O stretching vibration typically appears in the range of 1673–1691 cm⁻¹, while the C=S stretching vibration is found at lower wavenumbers. nih.gov The N-H protons of the thiourea moiety usually exhibit signals in the ¹H NMR spectrum at a downfield chemical shift, often as broad singlets, indicating their acidic nature. nih.gov The ¹³C NMR spectrum of thiourea derivatives shows a characteristic resonance for the thiocarbonyl (C=S) carbon at approximately 176-180 ppm. nih.govnih.gov

Structural modifications, such as the introduction of electron-donating or electron-withdrawing groups on the phenyl ring, would be expected to alter these spectroscopic features. For example, an electron-withdrawing group would likely shift the C=O and N-H stretching frequencies to higher wavenumbers in the IR spectrum and cause a downfield shift of the aromatic proton signals in the ¹H NMR spectrum.

The following table illustrates typical spectroscopic data for related thiourea derivatives:

Functional GroupSpectroscopic TechniqueCharacteristic Signal/RangeReference
N-H (thiourea)¹H NMRδ 8.82 ppm (broad singlet) nih.gov
C=S (thiourea)¹³C NMRδ 178.66 ppm nih.gov
C=O (acetyl)IR1673-1691 cm⁻¹ nih.gov
Aromatic C-H¹H NMRδ 7.13-7.96 ppm nih.gov

Impact of Substituent Effects on Ligand-Target Interaction Affinity and Specificity

The biological activity of thiourea derivatives is highly dependent on the nature and position of substituents on the aromatic ring. These substituents can modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its affinity and specificity for biological targets.

Structure-activity relationship (SAR) studies on various thiourea derivatives have demonstrated that both electron-donating and electron-withdrawing groups can significantly affect biological activity. For example, in a series of thieno[2,3-b]pyridine (B153569) derivatives designed as FOXM1 inhibitors, the presence of an electron-withdrawing cyano (-CN) group on the phenyl ring was found to be crucial for activity. mdpi.com In contrast, derivatives with a methyl (-CH₃) group, an electron-donating substituent, were inactive. mdpi.com This suggests that the electronic effect of the substituent plays a key role in the interaction with the target protein. mdpi.com

The position of the substituent is also critical. Studies on other heterocyclic compounds have shown that the same substituent at different positions on the aromatic ring can lead to vastly different biological activities. This is often due to specific interactions, such as hydrogen bonding or hydrophobic interactions, with amino acid residues in the binding pocket of the target protein.

The following table summarizes the effect of different substituents on the biological activity of related compounds:

Parent Compound SeriesSubstituentEffect on ActivityReference
Thieno[2,3-b]pyridines-CN (electron-withdrawing)Increased inhibitory activity mdpi.com
Thieno[2,3-b]pyridines-CH₃ (electron-donating)Decreased inhibitory activity mdpi.com
Thieno[2,3-b]pyridines-CF₃ (electron-withdrawing)Inactive in vitro mdpi.com
PhenylthioureasHalogen groupsEnhanced antimicrobial activity nih.gov

Structure-Coordination Mode Correlations in Metal Complex Formation

Thiourea and its derivatives are versatile ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metal ions. materialsciencejournal.org The coordination is typically facilitated by the soft sulfur donor atom of the thiocarbonyl group. However, depending on the specific structure of the thiourea derivative and the metal ion, coordination can also occur through the nitrogen atoms of the thiourea moiety or other functional groups present in the molecule, such as the carbonyl oxygen of the acetyl group in this compound.

N-acylthiourea derivatives often act as bidentate ligands, coordinating to the metal center through both the carbonyl oxygen and the thiocarbonyl sulfur atoms, forming a stable six-membered chelate ring. nih.gov In some cases, these ligands can act as monodentate ligands, coordinating only through the sulfur atom. nih.gov The coordination mode can be influenced by factors such as the nature of the substituents on the thiourea, the metal ion, and the reaction conditions.

The geometry of the resulting metal complexes can vary widely, including tetrahedral, square planar, and octahedral configurations. researchgate.netdoi.org For instance, copper(II) complexes with some N,N-disubstituted thiourea derivatives have been found to adopt a distorted tetrahedral geometry. mdpi.com The specific coordination mode and resulting geometry of the complex can have a significant impact on its chemical and physical properties, including its biological activity.

The table below outlines the coordination behavior of related thiourea ligands with different metal ions:

Ligand TypeMetal Ion(s)Coordination ModeResulting GeometryReference
N-acyl-N,N'-disubstituted thioureasPd(II)Bidentate (S, O)Square Planar nih.gov
N-phenyl-N'-[substituted phenyl] thioureaNi(II)Bidentate (S, O)Square Planar researchgate.net
3-(trifluoromethyl)phenylthiourea derivativesCu(II)Bidentate (S, N)Distorted Tetrahedral mdpi.com
N-phenyl-N′-(3-triazolyl)thioureaCo(II), Ni(II), Cu(II)Bidentate (S, N)"Flattened" Tetrahedron doi.org

Computational Quantitative Structure-Activity Relationship (QSAR) Approaches for Predicting Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. farmaciajournal.comresearchgate.net This approach is widely used in drug discovery to predict the activity of new compounds and to optimize lead structures. researchgate.net

In a typical QSAR study of thiourea derivatives, a set of molecular descriptors is calculated for each compound in a series. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like random forest (RF) and support vector machines (SVM), are then used to build a model that correlates these descriptors with the observed biological activity. mdpi.com

For thiourea derivatives, important descriptors often include those related to lipophilicity (e.g., logP), molecular shape, and electronic parameters such as atomic charges and dipole moments. farmaciajournal.com A robust QSAR model can provide valuable insights into the key structural features that govern the biological activity of a class of compounds. nih.gov For example, a 3D-QSAR model for camptothecin (B557342) derivatives indicated that the size of the substituents plays an important role in their activity. mdpi.com These models can then be used to virtually screen new derivatives of this compound to prioritize the synthesis of compounds with potentially enhanced activity.

The following table lists common molecular descriptors used in QSAR studies of thiourea and related compounds:

Descriptor TypeExample DescriptorProperty EncodedReference
ElectronicPartial Charges on atomsElectron distribution nih.gov
HydrophobicLogP (Partition Coefficient)Lipophilicity farmaciajournal.com
Steric/TopologicalSolvent Accessible Surface AreaMolecular size and shape nih.gov
3DComparative Molecular Field Analysis (CoMFA)3D steric and electrostatic fields mdpi.com

Future Research Trajectories and Methodological Advancements for N 3 Acetylphenyl N Methylthiourea

Emerging Synthetic Strategies and Green Chemistry Approaches

The synthesis of thiourea (B124793) derivatives has historically involved methods that are not always aligned with the principles of green chemistry. researchgate.net Traditional routes can involve hazardous reagents like thiophosgene (B130339) or require solvents and conditions that pose environmental and safety concerns. researchgate.net Future research on N-(3-acetylphenyl)-N'-methylthiourea should prioritize the development of more sustainable synthetic pathways.

Green chemistry principles can be extensively applied to the synthesis of pharmaceuticals by favoring the use of water or other green solvents, employing one-pot synthesis or multicomponent reactions (MCRs), and utilizing alternative energy sources to reduce waste and improve atom economy. nih.govthepharmajournal.com For thiourea derivatives, several promising green strategies have emerged. These include:

Solvent-Free and Water-Based Synthesis: A number of studies have demonstrated the successful synthesis of thiourea derivatives in water, often facilitated by solar energy, or under solvent- and catalyst-free conditions. researchgate.netresearchgate.net An operationally simple and environmentally benign approach involves reacting primary amines with carbon disulfide in water, using solar thermal energy, which can produce 1,3-disubstituted thioureas in moderate to excellent yields. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the synthesis of saccharin-substituted thiourea derivatives in water, providing a non-toxic and non-flammable green alternative.

One-Pot Reactions: The synthesis of N-acyl thiourea derivatives can be streamlined into a one-pot process. nih.gov This typically involves the condensation of an acid chloride with a thiocyanate (B1210189) salt to form an isothiocyanate intermediate, which then reacts in situ with the desired amine, such as 3-aminoacetophenone for the target compound, without the need to isolate the intermediate. nih.govresearchgate.net

Adapting these emerging strategies for the production of this compound could significantly improve yield, reduce environmental impact, and lower production costs.

Table 1: Comparison of Synthetic Approaches for Thiourea Derivatives

Synthesis Strategy Traditional Method Green Chemistry Approach Potential Advantages of Green Approach
Reagents Often uses hazardous reagents like thiophosgene. researchgate.net Employs less toxic starting materials like primary amines and carbon disulfide or isothiocyanates. researchgate.netnih.gov Reduced toxicity and improved safety profile.
Solvents Typically relies on volatile organic solvents. Utilizes water, green solvents (e.g., cyrene), or solvent-free conditions. researchgate.net Lower environmental impact and reduced waste.
Energy Source Conventional heating (reflux). researchgate.net Microwave irradiation or solar thermal energy. researchgate.net Energy efficiency and faster reaction times.
Process Multi-step with isolation of intermediates. One-pot or cascade reactions. nih.govresearchgate.net Increased efficiency, atom economy, and reduced waste.

Integration of Advanced Characterization Techniques for Dynamic Processes

While standard spectroscopic methods like FT-IR, NMR, and mass spectrometry are fundamental for confirming the structure of newly synthesized compounds like this compound, future research should leverage advanced characterization techniques to understand its dynamic behavior. nih.govnih.govresearchgate.netuobaghdad.edu.iq Thioureas are structurally versatile ligands, capable of forming inter- and intramolecular hydrogen bonds that influence their conformation and binding modes. mdpi.com

Future research trajectories should include:

Single-Crystal X-ray Diffraction: This technique provides definitive structural elucidation and insight into intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the compound's crystal packing. rsc.org For related acyl thiourea derivatives, X-ray studies have revealed how different functional groups influence the three-dimensional structure. rsc.org

Variable-Temperature NMR (VT-NMR): VT-NMR studies can be employed to investigate conformational dynamics in solution, such as rotation around the C-N bonds of the thiourea moiety, which can be crucial for its interaction with biological targets.

Advanced Mass Spectrometry: Techniques like Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry offer ultra-high resolution and mass accuracy, enabling precise molecular formula determination and the characterization of complex mixtures or reaction intermediates. nih.gov These methods can be used to monitor the stability and degradation of this compound under various conditions.

Isothermal Titration Calorimetry (ITC): To explore the coordination abilities and binding thermodynamics of this compound with potential metal ions or biological macromolecules, ITC is a powerful tool. mdpi.com It provides direct measurement of binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n), offering a complete thermodynamic profile of the interaction in a single experiment.

By integrating these advanced techniques, a more complete picture of the compound's structural, conformational, and interactive properties can be developed, moving beyond static characterization to a dynamic understanding of its chemical behavior.

Development of Novel Computational Models for Predictive Chemistry

In silico methods are becoming indispensable in modern drug discovery for predicting molecular properties and guiding synthetic efforts. nih.gov For thiourea derivatives, computational studies have been successfully used to build predictive models for biological activity and to understand interaction modes with protein targets. nih.govacs.org The development of novel computational models specific to this compound represents a critical future research direction.

Key computational approaches to be developed include:

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of analogs of this compound, QSAR models can be built to correlate specific structural features with biological activity. acs.org These models can identify which molecular modifications are likely to enhance potency, providing a rational basis for designing next-generation compounds. nih.gov

Molecular Docking and Dynamics Simulations: Molecular docking can predict the preferred binding orientation of this compound within the active site of a putative protein target. acs.orgksu.edu.trnih.gov Following docking, molecular dynamics (MD) simulations can be performed to explore the conformational behavior and stability of the ligand-protein complex over time. nih.govacs.orgnih.gov MD simulations provide insights into the key amino acid residues involved in binding and can calculate binding free energies, offering a more dynamic and energetically refined view of the interaction. nih.govacs.org

ADMET Prediction: Computational tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. ksu.edu.trnih.govresearchgate.net Applying in silico ADMET models early in the research process for this compound can help identify potential liabilities and guide structural modifications to improve its drug-likeness and pharmacokinetic profile. nih.govnih.gov

These computational strategies provide a powerful, cost-effective framework for prioritizing synthetic targets and generating testable hypotheses about the compound's mechanism of action. nih.govnih.gov

Table 2: Prospective Computational Methods for this compound Research

Computational Method Application Predicted Outcome Reference for General Approach
QSAR Guide analog design Predict biological activity based on chemical structure. nih.govacs.org
Molecular Docking Identify potential binding modes Predict ligand orientation and score interactions within a protein active site. acs.orgnih.gov
Molecular Dynamics (MD) Analyze dynamic ligand-protein interactions Assess complex stability, identify key interacting residues, and calculate binding free energy. nih.govacs.orgnih.gov
ADMET Profiling Predict pharmacokinetic properties Estimate absorption, distribution, metabolism, excretion, and toxicity profiles. ksu.edu.trresearchgate.netnih.gov

Exploration of Multi-Omics Integration in Target Identification Methodologies

A primary challenge in the development of novel bioactive compounds is the identification of their molecular targets, which is crucial for understanding their mechanism of action. nih.govnih.gov While this compound may exhibit interesting biological effects in phenotypic screens, its direct protein targets are likely unknown. Future research should move beyond single-target assays and embrace systems-level approaches for unbiased target identification.

Chemical proteomics has emerged as a powerful platform for the comprehensive profiling of drug-protein interactions directly in complex biological systems like cell lysates. nih.govazolifesciences.commdpi.com This can be achieved through:

Probe-Based Methods: This involves synthesizing a probe molecule by attaching a reactive moiety and a reporter tag to the parent compound. This probe can then be used in activity-based protein profiling (ABPP) or for affinity purification to capture and subsequently identify binding proteins via mass spectrometry. mdpi.com

Probe-Free Methods: These approaches, such as Drug Affinity Responsive Target Stability (DARTS), leverage the principle that a protein becomes more stable and less susceptible to protease digestion when bound to a small molecule ligand. researchgate.net

An even more powerful future trajectory involves the integration of chemical proteomics with other omics data. nih.gov A multi-omics analysis strategy would provide a holistic view of the cellular response to this compound. nih.gov This approach combines multiple data layers to build a comprehensive understanding of the compound's effects:

Proteomics: Identifies direct binding partners and changes in protein expression or post-translational modifications. acs.org

Transcriptomics: Measures changes in gene expression (mRNA levels) to reveal the cellular pathways that are activated or inhibited by the compound.

Metabolomics: Analyzes changes in the levels of small-molecule metabolites to understand the downstream functional consequences of target engagement.

By integrating these datasets, researchers can construct detailed regulatory networks, distinguish direct targets from downstream effects, identify potential off-target interactions, and discover novel biomarkers. nih.gov This multi-pronged strategy represents the frontier for elucidating the mechanisms of action for novel small molecules like this compound. mdpi.com

Q & A

Basic Questions

Q. What are the common synthetic routes for N-(3-acetylphenyl)-N'-methylthiourea, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves reacting 3-acetylaniline with methyl isothiocyanate in a polar aprotic solvent (e.g., acetonitrile) under reflux. Base catalysts like triethylamine are often used to deprotonate intermediates and enhance nucleophilicity. Optimization includes controlling temperature (60–80°C) and stoichiometric ratios (1:1.2 aniline:isothiocyanate) to minimize side products. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves yield .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm acetyl (δ ~2.6 ppm for CH₃, δ ~200 ppm for C=O) and thiourea (δ ~9–10 ppm for NH protons) groups .
  • IR : Peaks at ~3200 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C=S) .
  • Crystallography : Single-crystal X-ray diffraction reveals planar thiourea moieties and intermolecular hydrogen bonding (N-H···S), critical for stabilizing the crystal lattice .

Advanced Research Questions

Q. How does the acetyl group influence the compound’s coordination behavior with transition metals?

  • Methodological Answer : The acetyl group enhances ligand rigidity and electron-withdrawing effects, favoring bidentate coordination via the thiourea sulfur and acetyl oxygen. For example, in copper(I) complexes, this ligand forms 3-coordinate mononuclear structures (e.g., [CuCl(L)₂]) with distorted trigonal planar geometry. Competitive coordination between acetyl and thiourea sites can be studied via UV-Vis titration and X-ray crystallography .

Q. What strategies resolve contradictions in reported biological activities of thiourea derivatives?

  • Methodological Answer :

  • Dose-Response Assays : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., MCF-7, A549) to clarify potency variations .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies target-specific interactions (e.g., EGFR kinase domain) and explains divergent activities .
  • Metabolic Stability Tests : Assess liver microsome degradation to rule out pharmacokinetic confounding factors .

Q. How to design experiments to study enzyme inhibition mechanisms using this compound?

  • Methodological Answer :

  • Enzyme Assays : Use fluorescence-based assays (e.g., Z′-LYTE™) to monitor inhibition of targets like tyrosine kinases. Pre-incubate the enzyme with varying compound concentrations (0.1–100 µM) and measure residual activity .
  • Kinetic Studies : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .
  • Structural Analysis : Co-crystallize the compound with the enzyme (e.g., PDB deposition) to visualize binding modes .

Q. What computational approaches predict reactivity and interaction sites of this thiourea derivative?

  • Methodological Answer :

  • DFT Calculations : Gaussian 09 simulations at the B3LYP/6-31G(d) level optimize geometry and map electrostatic potential surfaces, identifying nucleophilic (S) and electrophilic (acetyl C=O) sites .
  • MD Simulations : GROMACS trajectories (100 ns) in explicit solvent model solvation effects and ligand conformational stability .

Key Notes

  • Avoid commercial sources (e.g., BenchChem) per user guidelines; prioritize peer-reviewed structural and synthetic data .
  • Advanced questions emphasize mechanistic and interdisciplinary approaches (e.g., coordination chemistry, computational biology).
  • Methodological answers integrate experimental and theoretical frameworks to address research gaps.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.